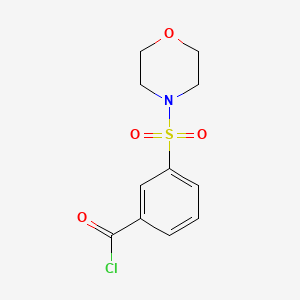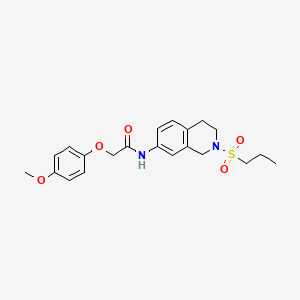
2-(4-methoxyphenoxy)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of 2-(4-methoxyphenoxy)propionic acid (HPMP), which is known to be a potent sweetness inhibitor . The structure-activity relationship of this compound and its derivatives is still not clear .
Synthesis Analysis
The synthesis of this compound and its derivatives involves the alkylation and esterification of 2-(4-methoxyphenoxy) propionic acid (HPMP) . The study of these processes is important for understanding the sweetness inhibition effect of HPMP .Molecular Structure Analysis
The molecular structure of this compound is related to its parent compound, 2-(4-methoxyphenoxy)propionic acid (HPMP). The structure of HPMP has been studied in detail .科学的研究の応用
Structural and Chemical Properties
- The structural aspects of certain isoquinoline derivatives, including a related compound, N-[3-(4-methoxy-phenyl)propyl]-2-(quinolin-8-yloxy)acetamide, were studied. This research focused on the formation of gels and crystalline solids with different acids and the fluorescence properties of these compounds. These properties can be significant in understanding the behavior of similar compounds, such as 2-(4-methoxyphenoxy)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide in various chemical environments (Karmakar, Sarma, & Baruah, 2007).
Analytical Chemistry Applications
- In analytical chemistry, derivatives of methoxyquinoline, similar in structure to the compound of interest, have been used as sensitive fluorescence derivatization reagents for alcohols in high-performance liquid chromatography. This illustrates the potential application of this compound in analytical methods for detecting various biochemicals (Yoshida, Moriyama, & Taniguchi, 1992).
Synthesis and Drug Development
- Compounds with structural similarities have been synthesized and evaluated for antitumor activity, highlighting the potential of this compound in drug development, particularly in cancer research. For example, Methoxy‐indolo[2,1‐a]isoquinolines showed significant inhibition of cell proliferation, suggesting a potential pathway for developing anticancer agents (Ambros, Angerer, & Wiegrebe, 1988).
Enzyme Inhibitory Studies
- Similar compounds, like N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide, have been synthesized and evaluated for their inhibitory potential against various enzymes. This research is crucial in understanding how this compound could act as an enzyme inhibitor, which is valuable in drug discovery and biochemical studies (Virk et al., 2018).
Molecular Docking and Medicinal Chemistry
- The compound's structural analogues have been used in molecular docking studies, aiding in the design of molecules with potential therapeutic effects. For instance, indenoisoquinoline topoisomerase I inhibitors with nitrogen heterocycles were synthesized and evaluated for their biological activity, indicating a similar approach could be applicable for this compound (Nagarajan et al., 2006).
将来の方向性
作用機序
Target of Action
It is known that the compound is a widely used sweetness inhibitor , suggesting that its targets could be the sweet taste receptors on the tongue.
Mode of Action
The compound is believed to interact with its targets (likely the sweet taste receptors) in a competitive manner, inhibiting the perception of sweetness . The exact molecular interactions between the compound and its targets remain unclear.
Result of Action
The compound’s action results in the inhibition of sweetness perception. This effect is observed for various sweeteners, including sucrose, fructose, glucose, xylitol, and erythritol .
Action Environment
One study suggests that the size and electronegativity of substituents in the compound may play a key role in its sweetness inhibitory activity .
特性
IUPAC Name |
2-(4-methoxyphenoxy)-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-3-12-29(25,26)23-11-10-16-4-5-18(13-17(16)14-23)22-21(24)15-28-20-8-6-19(27-2)7-9-20/h4-9,13H,3,10-12,14-15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXPJNFVDJBAAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethoxyphenyl)-2-((2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2915953.png)
![2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B2915955.png)
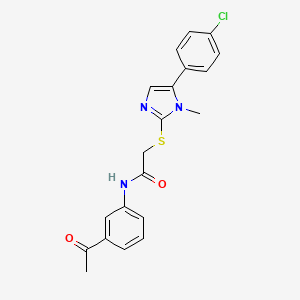
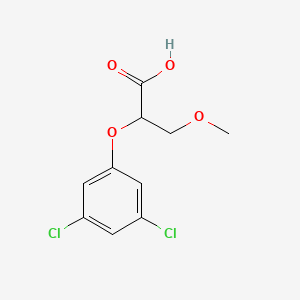
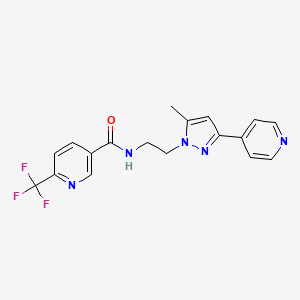

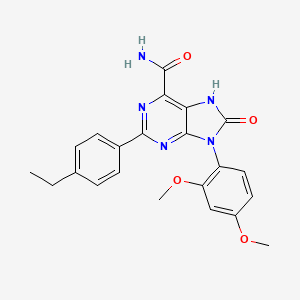
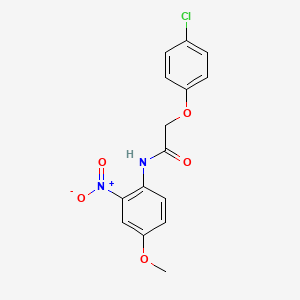

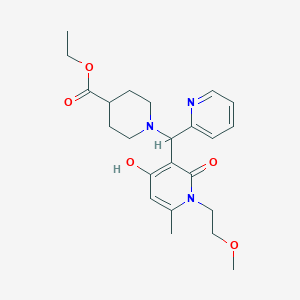
![N-(4-((3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide](/img/structure/B2915968.png)
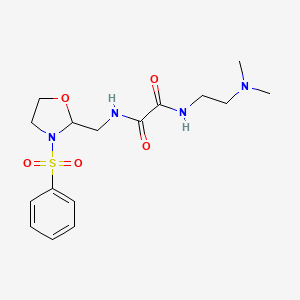
![N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2915971.png)
